Glyoxylic acid-L-menthylester dimethoxy acetal
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Overview
Description
Glyoxylic acid-L-menthylester dimethoxy acetal (GMMA) is a chemical compound that is widely used in scientific research. It is a derivative of glyoxylic acid and belongs to the class of acetal compounds. GMMA has been found to have various applications in the field of chemistry and biochemistry.
Mechanism of Action
The mechanism of action of Glyoxylic acid-L-menthylester dimethoxy acetal is not well understood. However, it has been proposed that Glyoxylic acid-L-menthylester dimethoxy acetal acts as a nucleophile and attacks the carbonyl group of aldehydes and ketones, resulting in the formation of acetals. Glyoxylic acid-L-menthylester dimethoxy acetal can also undergo hydrolysis under acidic conditions, resulting in the release of glyoxylic acid and L-menthyl alcohol.
Biochemical and Physiological Effects
Glyoxylic acid-L-menthylester dimethoxy acetal has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals. Glyoxylic acid-L-menthylester dimethoxy acetal has also been found to have antimicrobial properties and can inhibit the growth of bacteria and fungi. In addition, Glyoxylic acid-L-menthylester dimethoxy acetal has been shown to have anti-inflammatory properties and can reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
Glyoxylic acid-L-menthylester dimethoxy acetal has several advantages as a reagent for lab experiments. It is relatively easy to synthesize, and it can be used as a protecting group for aldehydes and ketones. Glyoxylic acid-L-menthylester dimethoxy acetal is also stable under acidic conditions, which makes it suitable for use in various organic reactions. However, Glyoxylic acid-L-menthylester dimethoxy acetal has some limitations. It is not stable under basic conditions, and it can undergo hydrolysis, which can limit its use in certain reactions.
Future Directions
There are several future directions for the use of Glyoxylic acid-L-menthylester dimethoxy acetal in scientific research. One potential application is in the synthesis of natural products. Glyoxylic acid-L-menthylester dimethoxy acetal can be used as a reagent for the synthesis of various terpenoids and steroids. Another potential application is in the development of new drugs. Glyoxylic acid-L-menthylester dimethoxy acetal has been shown to have antimicrobial and anti-inflammatory properties, which could be useful in the development of new drugs. Finally, Glyoxylic acid-L-menthylester dimethoxy acetal could be used as a building block for the synthesis of new materials, such as polymers and resins.
Conclusion
In conclusion, Glyoxylic acid-L-menthylester dimethoxy acetal is a chemical compound that has various applications in scientific research. It can be synthesized easily and has been found to be an effective reagent for the synthesis of various organic compounds. Glyoxylic acid-L-menthylester dimethoxy acetal has several biochemical and physiological effects, including antioxidant, antimicrobial, and anti-inflammatory properties. However, it also has some limitations, such as its instability under basic conditions. There are several future directions for the use of Glyoxylic acid-L-menthylester dimethoxy acetal in scientific research, including the synthesis of natural products, the development of new drugs, and the synthesis of new materials.
Synthesis Methods
Glyoxylic acid-L-menthylester dimethoxy acetal can be synthesized by the reaction of glyoxylic acid with L-menthyl alcohol and methanol under acidic conditions. The reaction results in the formation of Glyoxylic acid-L-menthylester dimethoxy acetal, which is a colorless liquid with a fruity odor. The synthesis of Glyoxylic acid-L-menthylester dimethoxy acetal is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
Glyoxylic acid-L-menthylester dimethoxy acetal has been extensively used in scientific research due to its unique properties. It has been found to be an effective reagent for the synthesis of various organic compounds. Glyoxylic acid-L-menthylester dimethoxy acetal can be used as a protecting group for aldehydes and ketones, and it can also be used as a reagent for the synthesis of esters and ethers. Glyoxylic acid-L-menthylester dimethoxy acetal has been used in the synthesis of various natural products, including terpenoids and steroids.
properties
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2,2-dimethoxyacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4/c1-9(2)11-7-6-10(3)8-12(11)18-13(15)14(16-4)17-5/h9-12,14H,6-8H2,1-5H3/t10-,11+,12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFFNJLVHHHQGX-GRYCIOLGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C(OC)OC)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C(OC)OC)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glyoxylic acid-L-menthylester dimethoxy acetal |
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